4-(Pyridin-2-yl)piperidin-4-ol hydrochloride

Description

Chemical Identity and Nomenclature

The compound’s systematic name, 4-(pyridin-2-ylmethyl)piperidin-4-ol hydrochloride , reflects its structural components:

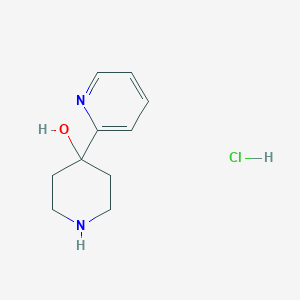

- A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom).

- A pyridine moiety (a six-membered aromatic heterocycle with one nitrogen atom) attached via a methyl group at the 4-position of the piperidine ring.

- A hydrochloride salt form, which improves solubility and stability for laboratory and industrial applications.

Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C$${11}$$H$${16}$$N$$_2$$O·HCl | |

| Molecular weight | 228.72 g/mol | |

| CAS Registry Number | 1346014-80-9 | |

| IUPAC Name | 4-(pyridin-2-ylmethyl)piperidin-4-ol hydrochloride |

The hydrochloride salt forms ionic bonds between the protonated piperidine nitrogen and chloride ions, enhancing crystallinity and shelf stability. The pyridine moiety contributes aromaticity and potential for π-π stacking interactions, which are critical in ligand-receptor binding studies.

Structural Features

- Piperidine backbone : The saturated ring adopts a chair conformation, with the hydroxyl (-OH) and pyridinylmethyl (-CH$$2$$-C$$5$$H$$_4$$N) groups occupying axial and equatorial positions, respectively.

- Pyridine substituent : The electron-deficient aromatic system participates in hydrogen bonding and van der Waals interactions, influencing solubility and reactivity.

Historical Development in Heterocyclic Chemistry

The synthesis and study of 4-(pyridin-2-yl)piperidin-4-ol hydrochloride are rooted in the evolution of heterocyclic chemistry, which began in the early 19th century with the isolation of foundational compounds like pyridine and piperidine.

Key Milestones in Heterocyclic Chemistry

- 1818 : Brugnatelli’s isolation of alloxan from uric acid marked the first documented heterocyclic compound.

- 1849 : Anderson discovered pyridine during the distillation of bone oil, while Cahours synthesized piperidine via nitric acid treatment of piperine.

- 1924 : Chichibabin developed a pyridine synthesis method using aldehydes and ammonia, enabling scalable production of pyridine derivatives.

- 1950s–1970s : Advances in catalytic hydrogenation allowed efficient reduction of pyridine to piperidine, facilitating the creation of hybrid structures like 4-(pyridin-2-yl)piperidin-4-ol.

Emergence of Piperidine-Pyridine Hybrids

The fusion of piperidine and pyridine motifs emerged in the late 20th century as researchers sought to optimize pharmacokinetic properties in drug candidates. For example:

Role in Modern Drug Discovery

Piperidine-pyridine hybrids are prized for their versatility:

Properties

IUPAC Name |

4-pyridin-2-ylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c13-10(4-7-11-8-5-10)9-3-1-2-6-12-9;/h1-3,6,11,13H,4-5,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDQCXRMMHQBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with piperidine under catalytic conditions. The reaction conditions often include the use of hydrogenation catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)piperidin-4-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong nucleophiles and appropriate solvents to facilitate the reaction.

Major Products

The major products formed from these reactions include various substituted piperidines and pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

4-(Pyridin-2-yl)piperidin-4-ol hydrochloride serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its structural features make it particularly valuable for developing drugs targeting neurological disorders. The compound is often involved in creating medications aimed at treating conditions such as depression and anxiety.

Case Study: Neurotransmitter Modulation

Research has demonstrated that this compound can influence neurotransmitter systems, which are essential for brain function. Studies indicate that derivatives of this compound exhibit potential in modulating serotonin and dopamine pathways, suggesting therapeutic benefits for mental health conditions .

Neuroscience Research

The compound is extensively utilized in neuroscience research to investigate various aspects of brain function. Its ability to cross the blood-brain barrier makes it a suitable candidate for studying neuropharmacology.

Applications in Neuropharmacology

- Neurodegenerative Diseases : Compounds similar to 4-(Pyridin-2-yl)piperidin-4-ol have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Behavioral Studies : Behavioral assays using this compound have provided insights into anxiety and depression models, helping researchers understand the underlying mechanisms of these conditions .

Drug Design

The unique chemical structure of this compound, particularly its trifluoromethyl group, enhances its bioavailability. This characteristic is critical in drug design, as it can lead to more effective therapeutic agents.

Bioavailability Enhancement

The trifluoromethyl group has been shown to improve the pharmacokinetic properties of compounds, leading to increased efficacy in drug formulations .

Analytical Chemistry

In analytical chemistry, this compound is employed in developing methods for detecting and quantifying similar compounds in biological samples. This application is vital for ensuring the safety and efficacy of pharmaceutical products.

Method Development

Techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) often utilize this compound as a standard or reference material, facilitating accurate analysis in various research settings .

Material Science

The properties of this compound are also explored in material science, particularly for creating advanced materials with specific functionalities. Its potential applications include:

- Sensors : Development of chemical sensors utilizing its unique chemical properties.

- Drug Delivery Systems : Research into its role in enhancing drug delivery mechanisms through novel formulations .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets in the body. The compound can act as an agonist or antagonist at various receptors, influencing signaling pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(pyridin-2-yl)piperidin-4-ol hydrochloride with structurally related piperidin-4-ol derivatives, emphasizing substituent effects and applications.

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties: Pyridin-2-yl vs. Dihydrochloride Salts: The dihydrochloride form (CAS 18728-61-5) likely offers improved aqueous solubility over the mono-hydrochloride variant, critical for in vivo studies .

Synthetic Routes :

- Derivatives with aryl substituents (e.g., 2-fluorophenyl, methanesulfonylphenyl) are synthesized via Suzuki-Miyaura coupling or alkylation, as described for compound 26g in .

- Chlorophenyl analogs (e.g., 4-(4-chloro-2-methoxyphenyl)piperidin-4-ol hydrochloride) are synthesized in yields as low as 15–19%, highlighting challenges in sterically hindered systems .

Applications: Pharmaceutical Intermediates: The target compound and its analogs are used in PDE inhibitor development (e.g., cinnoline and benzimidazole derivatives) . Material Science: Sulfonyl-substituted derivatives (e.g., CAS 1706446-84-5) are labeled as "versatile scaffolds" for agrochemical and material science applications .

Notes on Availability and Regulatory Status

- Regulatory Compliance : Fluorophenyl and trifluoromethyl analogs (e.g., CAS 1513866-26-6) comply with REACH and ISO standards, ensuring suitability for industrial use .

Biological Activity

4-(Pyridin-2-yl)piperidin-4-ol hydrochloride, a compound with the CAS number 1346014-80-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridine group at the 2-position and a hydroxyl group at the 4-position. Its chemical structure is pivotal in determining its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that compounds with similar piperidine structures can inhibit key signaling pathways involved in cancer progression, particularly the PI3K-AKT-mTOR pathway, which is frequently deregulated in tumors .

- Antiviral Properties : Derivatives of piperidine have demonstrated effectiveness against several viruses, including cytomegalovirus and SARS-CoV-2, suggesting potential applications in antiviral drug development .

- Neuroprotective Effects : Compounds containing piperidine moieties are being explored for their ability to inhibit acetylcholinesterase (AChE), which is crucial for neurodegenerative diseases like Alzheimer's .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as AChE and butyrylcholinesterase (BuChE), which are involved in neurotransmitter regulation .

- Receptor Modulation : It has been noted for its interaction with histamine H3 and sigma-1 receptors, which play roles in pain modulation and neuroprotection .

- Signal Transduction Pathways : Inhibiting pathways like PI3K-AKT can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antitumor Efficacy :

- Antiviral Activity :

- Neuroprotective Studies :

Data Tables

Q & A

Basic: How can researchers optimize the synthesis of 4-(Pyridin-2-yl)piperidin-4-ol hydrochloride to improve yield and purity?

Methodological Answer:

Synthesis optimization involves:

- Reagent Selection : Use pyridine derivatives (e.g., 2-chloropyridine) and piperidin-4-ol under alkaline conditions (e.g., triethylamine) to facilitate nucleophilic substitution .

- Temperature Control : Maintain reaction temperatures between 60–80°C to balance reactivity and byproduct formation .

- Purification Techniques : Employ column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization (ethanol/water mixtures) to isolate the hydrochloride salt .

- Yield Monitoring : Track intermediates via TLC or HPLC (C18 columns, UV detection at 254 nm) to identify bottlenecks .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Analysis : Use - and -NMR to confirm substitution patterns (e.g., pyridin-2-yl vs. pyridin-4-yl). Compare chemical shifts to analogous compounds like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H] peak at m/z 195) and detect impurities .

- HPLC Purity Assessment : Reverse-phase HPLC with a mobile phase of acetonitrile/0.1% TFA in water (70:30) at 1 mL/min flow rate .

Advanced: How can researchers resolve contradictory data in pharmacological studies involving this compound’s receptor binding affinity?

Methodological Answer:

Contradictions may arise from:

- Assay Variability : Standardize assays (e.g., radioligand binding vs. SPR) using controls like 4-piperidinyl amine hydrochloride derivatives .

- Solvent Effects : Test solubility in DMSO vs. saline; precipitation can artificially reduce apparent activity .

- Metabolite Interference : Use LC-MS/MS to identify degradation products (e.g., N-oxides) that may compete with the parent compound .

- Computational Validation : Perform molecular docking (AutoDock Vina) to compare binding poses across receptor isoforms .

Advanced: What strategies are effective for studying the regioselectivity of substitution reactions at the piperidine ring?

Methodological Answer:

- Isotopic Labeling : Introduce -labeled groups at specific positions (e.g., C-4 of piperidine) to track substitution pathways via NMR .

- DFT Calculations : Use Gaussian 16 to model transition states and predict thermodynamic favorability (e.g., axial vs. equatorial attack) .

- Competitive Reactions : Compare reactivity with electrophiles (e.g., benzyl bromide vs. acetyl chloride) under identical conditions .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors .

- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced: How can environmental factors (pH, temperature) influence the compound’s stability in aqueous solutions?

Methodological Answer:

- pH-Dependent Degradation : Conduct accelerated stability studies (40°C/75% RH) across pH 3–9 buffers. Monitor via UV-Vis spectroscopy (λ = 270 nm) for degradation kinetics .

- Thermal Analysis : Use DSC/TGA to identify decomposition thresholds (e.g., >150°C for HCl loss) .

- Chelation Effects : Test metal ion interactions (Fe, Cu) using ICP-MS to assess catalytic decomposition .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

- Desiccation : Store in airtight containers with silica gel desiccant at -20°C to prevent hygroscopic degradation .

- Light Protection : Use amber vials to avoid photolytic cleavage of the pyridine-piperidine bond .

- Batch Tracking : Label containers with synthesis date and batch number for traceability .

Advanced: How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME to optimize logP (target <3) and polar surface area (>60 Ų) for blood-brain barrier penetration .

- QSAR Modeling : Train models on datasets of piperidine derivatives (e.g., IC values) to predict bioactivity .

- Metabolite Simulation : Employ Schrödinger’s Metabolism Module to identify vulnerable sites for CYP450-mediated oxidation .

Advanced: What experimental approaches validate the compound’s role in modulating enzyme activity (e.g., SSAO/VAP-1)?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC using recombinant human SSAO and benzylamine as a substrate .

- Kinetic Studies : Perform Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition .

- In Vivo Correlation : Administer the compound in rodent models and quantify plasma methylamine levels via GC-MS .

Basic: How can researchers troubleshoot low yields in the final hydrochlorination step?

Methodological Answer:

- Acid Selection : Replace concentrated HCl with gaseous HCl in diethyl ether for controlled salt formation .

- Solvent Optimization : Use ethanol instead of methanol to reduce co-solubility of impurities .

- Stoichiometry Adjustments : Increase HCl equivalents (1.2–1.5 mol) to ensure complete protonation of the piperidine nitrogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.